molecular formula C12H16FNO B12882255 2-(3-Fluoro-4-methoxyphenyl)-4-methylpyrrolidine

2-(3-Fluoro-4-methoxyphenyl)-4-methylpyrrolidine

Cat. No.: B12882255
M. Wt: 209.26 g/mol
InChI Key: OWAXAHSJXNQNAW-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxyphenyl)-4-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring with a methyl substitution. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methoxyphenyl)-4-methylpyrrolidine typically involves multi-step reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzaldehyde and 4-methylpyrrolidine.

    Condensation Reaction: The aldehyde group of 3-fluoro-4-methoxybenzaldehyde reacts with the amine group of 4-methylpyrrolidine under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methoxyphenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides in the presence of catalysts or under basic conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluoro-4-methoxyphenyl)-4-methylpyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

2-(3-Fluoro-4-methoxyphenyl)-4-methylpyrrolidine can be compared with other similar compounds such as:

    2-(3-Fluoro-4-methoxyphenyl)pyrrolidine: Lacks the methyl substitution on the pyrrolidine ring.

    2-(4-Methoxyphenyl)-4-methylpyrrolidine: Lacks the fluorine atom on the phenyl ring.

    2-(3-Fluorophenyl)-4-methylpyrrolidine: Lacks the methoxy group on the phenyl ring.

The presence of both the fluorine atom and the methoxy group in this compound contributes to its unique chemical and biological properties, distinguishing it from these similar compounds.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)-4-methylpyrrolidine

InChI

InChI=1S/C12H16FNO/c1-8-5-11(14-7-8)9-3-4-12(15-2)10(13)6-9/h3-4,6,8,11,14H,5,7H2,1-2H3

InChI Key

OWAXAHSJXNQNAW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=CC(=C(C=C2)OC)F

Origin of Product

United States

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